1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride
Overview
Description
The compound is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
While specific synthesis information for “1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride” was not found, a study mentioned the preparation of new N-acylated-2-amino-5-benzyl-1,3-thiazoles .
Scientific Research Applications
Heterocyclic Chemistry and Material Applications
This compound and its derivatives are involved in the synthesis of various heterocyclic structures, which are integral to many applications in scientific research, such as materials science. For instance, reactions involving 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride lead to the formation of complex structures used in the development of materials with specific desired properties, like corrosion inhibitors for metals (Kaya et al., 2016). Additionally, compounds derived from this chemical have been used to synthesize new benzimidazole–thiazole derivatives with anticancer activities, highlighting its importance in medicinal chemistry (Nofal et al., 2014).
Role in Organic and Medicinal Chemistry
This compound's derivatives are extensively used in organic and medicinal chemistry. They are involved in the synthesis of complex heterocyclic compounds that exhibit a range of biological activities, including antimicrobial, anticancer, and anthelmintic effects. The broad range of activities signifies the compound's versatility and potential in the development of new pharmaceuticals and therapeutic agents (Amnerkar et al., 2015).
Future Directions
While specific future directions for “1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride” are not available, the development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable .
Mechanism of Action
Target of Action
Compounds with a similar 2-amino-1,3-thiazol-4-yl structure have been found to interact with enzymes such as biotin carboxylase .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives, however, are known to have broad pharmacological effects, suggesting they may interact with multiple pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Some thiazole derivatives have been found to exhibit significant inhibitory activity against various human cancerous cell lines .
properties
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS.ClH/c6-1-4(9)3-2-10-5(7)8-3;/h2H,1H2,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCALHAPSZHYYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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